
Application Notes and Protocols: Utilizing
CD163 to Model Parkinson's Disease Pathology

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: ML163

Cat. No.: B1663221 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the

loss of dopaminergic neurons in the substantia nigra and the accumulation of α-synuclein

aggregates. Neuroinflammation, mediated by microglia and infiltrating peripheral immune cells,

is increasingly recognized as a key contributor to the pathology of PD. CD163, a scavenger

receptor predominantly expressed on macrophages and microglia, has emerged as a

significant biomarker and potential therapeutic target in this process. This document provides

detailed application notes and protocols for utilizing CD163 to model and investigate the

inflammatory aspects of Parkinson's disease pathology in both in vitro and in vivo models.

Data Presentation
The following tables summarize quantitative data regarding the expression of CD163 in

Parkinson's disease patients and experimental models.

Table 1: Soluble CD163 (sCD163) Levels in Cerebrospinal Fluid (CSF) and Serum of

Parkinson's Disease Patients[1][2][3][4]
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Analyte Biofluid Patient Group
Concentration
(mean ± SD)

Significance
vs. Healthy
Controls

sCD163 CSF Healthy Controls
0.074 ± 0.023

ng/mL
-

Early PD (<5

years)

0.071 ± 0.018

ng/mL
Not Significant

Late PD (≥5

years)

0.109 ± 0.047

ng/mL
p = 0.02

sCD163 Serum (Female) Healthy Controls Not specified -

Early PD

(Female)
Not specified Not Significant

Late PD

(Female)
Increased p < 0.05

sCD163 Serum (Male) Healthy Controls Not specified -

Early PD (Male) Not specified Not Significant

Late PD (Male) Not specified Not Significant

Table 2: Frequency of CD163+ Mononuclear Phagocytes (MNPs) in Peripheral Blood of

Parkinson's Disease Patients[5]
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Cell Population Patient Group
Frequency (% of
total MNPs)

Significance vs.
Healthy Controls

CD163+ MNPs Healthy Controls ~45% -

Early PD Increased p < 0.05

Late PD Not specified Not specified

CD163+/CCR2+

MNPs
Healthy Controls ~20% -

Early PD Increased p < 0.05

Late PD Not specified Not specified

Experimental Protocols
Detailed methodologies for key experiments involving the analysis of CD163 in Parkinson's

disease models are provided below.

Protocol 1: Immunohistochemistry for CD163 in Human
Post-mortem Brain Tissue and Animal Models
Objective: To visualize and quantify the distribution of CD163-positive cells in brain tissue.

Materials:

Formalin-fixed, paraffin-embedded or fresh-frozen brain sections (30 µm)

Phosphate-buffered saline (PBS)

Tris-buffered saline with 0.1% Triton X-100 (TBST)

Blocking solution: 5% normal goat serum in TBST

Primary antibody: Rabbit anti-CD163

Secondary antibody: Goat anti-rabbit IgG conjugated to a fluorescent dye (e.g., Alexa Fluor

488)
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DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

Mounting medium

Microscope slides and coverslips

Procedure:

Antigen Retrieval (for paraffin-embedded sections):

Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to water.

Perform heat-induced epitope retrieval by immersing slides in 10 mM sodium citrate buffer

(pH 6.0) and heating in a steamer or water bath at 95-100°C for 20-30 minutes.

Allow slides to cool to room temperature.

Permeabilization (for fresh-frozen sections):

Wash sections with PBS.

Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

Blocking:

Wash sections three times with TBST for 5 minutes each.

Incubate sections with blocking solution for 1 hour at room temperature to block non-

specific antibody binding.

Primary Antibody Incubation:

Dilute the primary anti-CD163 antibody in blocking solution to the manufacturer's

recommended concentration.

Incubate sections with the primary antibody overnight at 4°C.

Secondary Antibody Incubation:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1663221?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Wash sections three times with TBST for 5 minutes each.

Dilute the fluorescently-labeled secondary antibody in blocking solution.

Incubate sections with the secondary antibody for 1-2 hours at room temperature,

protected from light.

Counterstaining and Mounting:

Wash sections three times with TBST for 5 minutes each.

Incubate with DAPI solution for 5 minutes to stain cell nuclei.

Wash sections twice with PBS.

Mount coverslips onto the slides using an aqueous mounting medium.

Imaging:

Visualize the staining using a fluorescence or confocal microscope. CD163-positive cells

will appear green (or the color of the chosen fluorophore), and nuclei will be blue.

Protocol 2: Flow Cytometry for CD163+ Monocytes in
Peripheral Blood
Objective: To quantify the percentage of CD163-expressing monocytes in peripheral blood

mononuclear cells (PBMCs).

Materials:

Whole blood collected in EDTA tubes

Ficoll-Paque PLUS

PBS with 2% Fetal Bovine Serum (FACS buffer)

Fluorochrome-conjugated antibodies: anti-CD14, anti-CD16, anti-CD163

Fc block (to prevent non-specific antibody binding)
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7-AAD or other viability dye

Flow cytometer

Procedure:

PBMC Isolation:

Dilute whole blood 1:1 with PBS.

Carefully layer the diluted blood over Ficoll-Paque in a conical tube.

Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

Carefully collect the buffy coat layer containing PBMCs.

Wash PBMCs twice with PBS.

Antibody Staining:

Resuspend PBMCs in FACS buffer at a concentration of 1x10^6 cells/100 µL.

Add Fc block and incubate for 10 minutes at 4°C.

Add the cocktail of anti-CD14, anti-CD16, and anti-CD163 antibodies at pre-titrated

concentrations.

Incubate for 30 minutes at 4°C in the dark.

Wash cells twice with FACS buffer.

Viability Staining:

Resuspend cells in 100 µL of FACS buffer.

Add 7-AAD viability dye and incubate for 10 minutes at room temperature in the dark.

Data Acquisition:
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Acquire data on a flow cytometer.

Data Analysis:

Gate on viable, single cells.

Identify the monocyte population based on CD14 and CD16 expression (e.g., classical

monocytes: CD14++CD16-).

Within the monocyte gate, quantify the percentage of cells expressing CD163.

Protocol 3: In Vitro Macrophage Activation and sCD163
Measurement
Objective: To model α-synuclein-induced macrophage activation and measure the release of

soluble CD163.

Materials:

Primary human monocyte-derived macrophages (MDMs) or THP-1 cell line

RPMI-1640 medium with 10% FBS

PMA (for THP-1 differentiation)

Recombinant human α-synuclein pre-formed fibrils (PFFs)

LPS (lipopolysaccharide) as a positive control

Human sCD163 ELISA kit

Procedure:

Cell Culture and Differentiation (for THP-1 cells):

Culture THP-1 monocytes in RPMI-1640 medium.

Differentiate THP-1 cells into macrophage-like cells by treating with 100 ng/mL PMA for 48

hours.
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Wash the cells and allow them to rest in fresh medium for 24 hours before stimulation.

Macrophage Stimulation:

Plate MDMs or differentiated THP-1 cells in a 24-well plate.

Treat the cells with varying concentrations of α-synuclein PFFs (e.g., 0.1, 1, 5 µM) for 24

hours.

Include a negative control (medium only) and a positive control (100 ng/mL LPS).

Supernatant Collection:

After the incubation period, centrifuge the plate at 300 x g for 5 minutes.

Carefully collect the cell culture supernatants and store them at -80°C until analysis.

sCD163 ELISA:

Quantify the concentration of sCD163 in the collected supernatants using a commercially

available human sCD163 ELISA kit, following the manufacturer's instructions.

Mandatory Visualizations
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Caption: Signaling pathway of α-synuclein-induced CD163 shedding.
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Caption: Experimental workflow for studying CD163 in PD models.
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To cite this document: BenchChem. [Application Notes and Protocols: Utilizing CD163 to
Model Parkinson's Disease Pathology]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1663221#using-ml163-to-model-parkinson-s-
disease-pathology]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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